1-[4-(4-tert-butylphenoxy)butyl]pyrrolidine (DL76) is a synthetic compound developed as a potential therapeutic agent for Parkinson’s disease (PD). [] It functions as a dual-target ligand, exhibiting both histamine H3 receptor (H3R) antagonist and monoamine oxidase B (MAO B) inhibitory activities. []
The synthesis of DL76 is based on structural modifications of the parent compound 1-(3-(4-tert-butylphenoxy)propyl)piperidine. [] Although the specific synthetic route for DL76 is not explicitly detailed in the provided literature, the modifications likely involve extending the alkyl chain and introducing a pyrrolidine ring in place of the piperidine moiety.
DL76 acts as a dual-target ligand, interacting with both H3R and MAO B. []
H3R Antagonism: DL76 binds to H3R, blocking the action of histamine. This antagonism potentially enhances dopamine release in the brain, contributing to its antiparkinsonian effects. []
MAO B Inhibition: DL76 inhibits MAO B, an enzyme responsible for dopamine degradation. This inhibition increases dopamine levels in the brain, further contributing to its therapeutic potential in PD. []
DL76 demonstrates potential as a therapeutic agent for PD due to its dual-target activity. [] In in vivo studies, DL76 exhibited antiparkinsonian activity in a haloperidol-induced catalepsy model in rats at a dose of 50 mg/kg body weight. [] This suggests its potential to ameliorate PD symptoms.
Pharmacokinetic studies in rats demonstrated that DL76 is rapidly absorbed and distributed to various organs following oral and intravenous administration. [] It exhibits a bioavailability of 60.9% and preferentially distributes to the lungs and brain, with significantly higher exposure compared to serum. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8